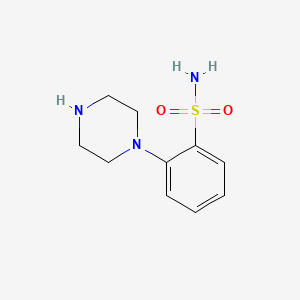

2-(Piperazin-1-yl)benzene-1-sulfonamide

Description

Contextualization within Sulfonamide and Piperazine (B1678402) Chemical Space

2-(Piperazin-1-yl)benzene-1-sulfonamide is a hybrid molecule that structurally incorporates two key pharmacophores: a benzenesulfonamide (B165840) group and a piperazine ring. The sulfonamide portion consists of a benzene (B151609) ring directly attached to a sulfonamide functional group (-SO₂NH₂). This arrangement places it within the large family of arylsulfonamides. The substitution pattern is specific, with the piperazine ring attached at the ortho-position (carbon 2) relative to the sulfonamide group.

The second core component is the piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4). nbinno.com In this specific compound, one nitrogen of the piperazine ring forms a C-N bond with the benzene ring. The piperazine moiety is known to impart favorable pharmacokinetic properties, such as improved solubility and the ability to be protonated at physiological pH, which can be crucial for interaction with biological targets. nbinno.com

The combination of the acidic sulfonamide group and the basic piperazine ring creates a molecule with distinct physicochemical properties. Its structure serves as a foundational scaffold for the synthesis of more complex derivatives, where substitutions can be made on the second nitrogen of the piperazine ring or on the sulfonamide nitrogen.

Table 1: Chemical Identifiers for this compound and its Salts

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound hydrochloride | 1803583-10-9 | C₁₀H₁₆ClN₃O₂S |

Historical Perspective of Sulfonamide and Piperazine Derivatives in Chemical Research

The two parent classes of this compound have rich and distinct histories in therapeutic research.

Sulfonamides: The era of sulfonamides, or "sulfa drugs," began in the 1930s with the discovery of Prontosil by Gerhard Domagk. This discovery marked the dawn of systemic antimicrobial chemotherapy. It was soon found that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This breakthrough led to a "sulfa craze," with the rapid development of numerous sulfonamide derivatives to treat bacterial infections. Although their use as primary antibiotics has diminished with the advent of other antibiotic classes, the sulfonamide scaffold remains a vital component in modern medicinal chemistry. nih.gov

Piperazine: The therapeutic use of piperazine and its derivatives also has a long history. It was first introduced as an anthelmintic agent in the early 20th century to treat parasitic worm infections. The mechanism of action involves paralyzing the parasites, allowing the host to expel them. The piperazine ring's simple, yet versatile, structure has made it a privileged scaffold in drug discovery. nbinno.com It is a core component in drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents. nbinno.comnih.gov

The convergence of these two historically significant scaffolds into a single molecular entity like this compound represents a strategic approach in medicinal chemistry to create hybrid molecules with potentially novel or enhanced biological activities.

General Significance of the Sulfonamide-Piperazine Moiety in Medicinal Chemistry Scaffolds

The hybridization of benzenesulfonamide and piperazine moieties is a well-established strategy in modern drug discovery. This combination creates a versatile scaffold that can be readily modified to interact with a diverse array of biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, often mimicking a carboxylate group, which allows it to bind to the active sites of various enzymes. Benzenesulfonamides are particularly known as inhibitors of carbonic anhydrases. ontosight.ai

Research has shown that compounds incorporating the sulfonamide-piperazine scaffold exhibit a wide spectrum of pharmacological activities. nih.govhilarispublisher.com These include:

Enzyme Inhibition: As noted, they are potent inhibitors of carbonic anhydrase. Recent studies have also investigated their inhibitory potential against other enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. nih.gov

Anticancer Activity: The overexpression of certain carbonic anhydrase isoforms in tumors has made sulfonamide-based inhibitors a target for anticancer drug design. rsc.org

Antimicrobial and Antifungal Activity: The foundational history of sulfonamides as antibacterials continues with modern derivatives showing a range of antimicrobial and antifungal properties. hilarispublisher.com

Antioxidant Activity: Studies on novel benzene sulfonamide-piperazine hybrids have demonstrated significant antioxidant capacities. nih.gov

Overview of Research Paradigms Applied to Sulfonamide-Piperazine Systems

The exploration of the sulfonamide-piperazine scaffold in chemical research follows several established paradigms, primarily centered around synthesis, biological evaluation, and computational analysis.

Synthetic Chemistry: A common research approach involves the synthesis of a library of derivatives based on a core scaffold like this compound. The synthesis typically involves reacting a substituted benzenesulfonyl chloride with piperazine or a piperazine derivative. hilarispublisher.commdpi.com The free secondary amine on the piperazine ring of the target compound provides a convenient handle for further chemical modification, allowing for the creation of a diverse set of analogues. This enables systematic investigation of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of medicinal chemistry. By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which parts of the molecule are essential for its function. For instance, researchers might synthesize derivatives of this compound with different substituents on the second piperazine nitrogen to see how this affects its ability to inhibit a specific enzyme.

Biological Screening and Assays: Once synthesized, these compounds are subjected to a battery of biological tests. For sulfonamide-piperazine derivatives, these often include enzyme inhibition assays (e.g., against carbonic anhydrases), antimicrobial susceptibility tests, and antioxidant capacity assays (such as DPPH, ABTS, and FRAP). nih.govrsc.org

Computational Chemistry and Molecular Docking: In parallel with synthetic and biological work, computational methods are frequently employed. Molecular docking studies, for example, can predict how a molecule like this compound might bind to the active site of a target protein. nih.gov These in silico methods help to rationalize observed biological activities and guide the design of new, more potent derivatives.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Prontosil |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSICCHXDSOMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Biological Interactions Preclinical, in Vitro, and Molecular Level

Receptor Ligand Binding and Modulation Studies

The interaction of "2-(Piperazin-1-yl)benzene-1-sulfonamide" and its structural analogs with various biological receptors has been a subject of preclinical and in vitro investigation. These studies have primarily focused on understanding the compound's potential as a modulator of key receptors in the central nervous system.

While direct studies on the muscarinic receptor antagonism of "this compound" are not extensively documented, research into structurally related compounds provides insights into the potential activity of this chemical scaffold. Piperidine (B6355638) and piperazine (B1678402) analogues of diphenylsulfones have been identified as muscarinic antagonists. nih.gov These compounds have demonstrated a structure-activity relationship that varies between piperazine and piperidine derivatives, with some exhibiting high selectivity and improved potency for the M2 muscarinic receptor subtype. nih.gov Such findings suggest that the piperazine moiety, as present in "this compound," is a key structural feature for interaction with muscarinic receptors.

A significant body of research has focused on the interaction of arylpiperazine sulfonamides with serotonin (B10506) receptors, particularly the 5-HT6 subtype. This receptor is a promising target for cognitive disorders. mdpi.com Derivatives of (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides have been shown to exhibit high affinity for the 5-HT6 receptor, with many compounds displaying a pKi greater than 8 and over 100-fold selectivity against other serotonin and dopamine (B1211576) receptor subtypes. nih.govresearchgate.net The arylsulfonyl moiety is considered an important pharmacophoric element that influences 5-HT6 receptor affinity. science24.com A series of arylsulfonamide derivatives demonstrated a wide range of affinities for the 5-HT6 receptor, with Ki values from 43 to over 10,000 nM. science24.com

| Compound Class | Receptor Target | Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides | 5-HT6 | High (pKi > 8) | >100-fold vs other 5-HT/DA receptors | nih.govresearchgate.net |

| Arylsulfonamide derivatives | 5-HT6 | 43 - >10,000 nM | Variable | science24.com |

| N-Arylsulfonylindoles | 5-HT6 | 58 - 403 nM | - | nih.gov |

Investigations into the inhibitory effects of piperazine-containing compounds on human equilibrative nucleoside transporters (ENT1 and ENT2) have revealed potential for this chemical class. While direct data for "this compound" is limited, studies on analogues such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) demonstrate that piperazine derivatives can act as ENT inhibitors. frontiersin.org FPMINT has been shown to be more selective for ENT2 over ENT1. frontiersin.org The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.org The mechanism of inhibition by these analogues is suggested to be irreversible and non-competitive. frontiersin.org

| Compound Analogue | Transporter Target | Inhibitory Effect | Mechanism | Reference |

|---|---|---|---|---|

| FPMINT | ENT1 and ENT2 | More selective for ENT2 | Irreversible, non-competitive | frontiersin.org |

| FPMINT Analogues | ENT1 and ENT2 | Halogen on fluorophenyl group essential for activity | - | frontiersin.org |

The structural motif of "this compound" has been explored for its interaction with other neurotransmitter systems, notably the dopaminergic system. A series of carboxamide and sulfonamide arylpiperazinylalkyl derivatives were tested for their affinity to serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors. researchgate.net The study found that both p-xylyl and benzyl (B1604629) derivatives with a sulfonamide linker, similar to the structure of "this compound," had the highest affinity for the dopamine D2 receptor. researchgate.net In some cases, chlorophenylpiperazine (B10847632) analogues have also been identified as high-affinity dopamine transporter (DAT) ligands. nih.gov

Cellular Pathway Modulation

The concept of bioreduction, particularly of a nitro group, to modulate cellular pathways is a significant area of research in drug development. nih.gov The reduction of an aromatic nitro group can lead to the formation of reactive species that can interact with cellular components. nih.gov This process can be exploited for the activation of prodrugs in hypoxic environments, such as those found in solid tumors. nih.gov

While "this compound" does not inherently contain a nitro group, the synthesis and biological evaluation of nitrobenzenesulfonamide hybrids incorporating a piperazine moiety have been reported. nih.gov For instance, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their biological activities. nih.gov The bioreduction of a nitroaromatic compound can proceed through a single-electron transfer, forming a nitro anion radical, which can then be converted to a nitroso compound. researchgate.net Under aerobic conditions, this can lead to the generation of reactive oxygen species, inducing oxidative stress. researchgate.net The introduction of a nitro group to the benzenesulfonamide (B165840) scaffold of "this compound" could therefore impart novel mechanisms of cellular pathway modulation through bioreductive activation.

Ion Channel Modulation (e.g., calcium channel activity) in In Vitro Models

Currently, there is a lack of specific preclinical, in vitro, or molecular-level research data detailing the direct ion channel modulating activities of this compound. While the broader class of piperazine-containing molecules has been investigated for effects on various ion channels, direct evidence for this specific sulfonamide is not available in the reviewed literature.

Some structurally distinct piperazine derivatives have been explored for their potential to block calcium channels. For instance, a series of aminopiperidine sulfonamides were identified as inhibitors of the Ca(v)2.2 (N-type) calcium channel. Additionally, certain xanthone (B1684191) derivatives containing a piperazine moiety have been found to interact with sodium channels. nih.gov However, the significant structural differences between these compounds and this compound mean that these findings cannot be directly extrapolated. Further research is required to determine if this compound possesses any ion channel modulatory properties.

Cell Cycle Arrest Mechanisms (e.g., S-phase)

Investigations into the biological activities of structurally related piperazine-containing sulfonamides have revealed mechanisms involving the disruption of the cell cycle. Specifically, studies on a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids have demonstrated the ability to induce cell cycle arrest in the S-phase. This effect was observed in lung cancer cell lines. The induction of S-phase arrest suggests an interference with DNA replication, a critical stage in cell proliferation.

While these findings are for compounds that are structurally more complex than this compound, they point to a potential mechanism of action for this class of molecules. The core piperazinyl-benzenesulfonamide scaffold present in both the investigated compounds and the subject of this article may contribute to this biological activity. However, direct studies on this compound are necessary to confirm this hypothesis.

Induction of Apoptosis (e.g., caspase activation)

A significant body of preclinical research on various piperazine derivatives points towards the induction of apoptosis, or programmed cell death, as a key mechanism of their biological effects, particularly in cancer cell lines. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic pathway.

One study on a novel piperazine derivative demonstrated that it effectively induces caspase-dependent apoptosis. Further investigation into the molecular mechanism revealed that this is achieved through the inhibition of multiple cancer signaling pathways.

Another research effort focusing on a different piperazine derivative, CB01, in glioblastoma and cervix cancer cells, showed that the compound induced traditional apoptotic symptoms such as DNA fragmentation and nuclear condensation. Western blot analysis confirmed the upregulation of intracellular apoptotic marker proteins, including cleaved caspase-3, cytochrome c, and Bax. The study also observed increased activities of caspase-3 and -9, but not caspase-8, suggesting that the compound induces apoptosis via the intrinsic mitochondrial signaling pathway.

While these studies were not conducted on this compound itself, the consistent findings across multiple piperazine derivatives suggest that the piperazine moiety may be a key pharmacophore for the induction of caspase-mediated apoptosis.

Table 1: Effects of Piperazine Derivatives on Apoptosis Markers

| Compound/Derivative | Cell Line(s) | Key Findings |

|---|---|---|

| Novel Piperazine Derivative | Leukemia (K562) and others | Induces caspase-dependent apoptosis. |

Oxidative Stress Modulation (e.g., Antioxidant and Radical Scavenging Activities)

Recent studies have explored the potential of benzene (B151609) sulfonamide-piperazine hybrid compounds to modulate oxidative stress. These investigations have focused on their antioxidant and radical scavenging properties in vitro. A study on a series of novel benzene sulfonamide-piperazine hybrids demonstrated significant antioxidant capacity across various assays.

The antioxidant activities were evaluated using multiple methods, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity) assays. The results indicated that these compounds possess high antioxidant capacity, with some derivatives showing better activity than reference compounds in the FRAP and CUPRAC assays. nih.gov This suggests that the hybridization of a benzene sulfonamide with a piperazine moiety can result in molecules with potent antioxidant and radical scavenging properties.

The ability of these compounds to scavenge free radicals and reduce oxidative species highlights a potential mechanism for their biological activity. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds that can mitigate this process are of significant scientific interest. While this research was conducted on hybrid compounds and not on this compound specifically, the presence of the core benzene sulfonamide and piperazine structures suggests that the latter may also possess similar antioxidative properties. Further direct evaluation is needed to confirm this.

Table 2: Antioxidant Activity of a Benzene Sulfonamide-Piperazine Hybrid (Compound 4)

| Assay | IC50 (mM) |

|---|---|

| FRAP | 0.08 |

| CUPRAC | 0.21 |

| Phosphomolybdenum | 0.22 |

Data from a study on novel benzene sulfonamide-piperazine hybrid compounds. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Elements in 2-(Piperazin-1-yl)benzene-1-sulfonamide Derivatives

The core structure of this compound consists of three key pharmacophoric elements: the sulfonamide moiety, the piperazine (B1678402) ring, and the benzene (B151609) ring. The specific arrangement and substitution of these components are crucial determinants of the molecule's interaction with biological targets.

The sulfonamide group (SO₂NH₂) is a cornerstone of the pharmacological activity observed in this class of compounds. nanobioletters.com It is a prevalent feature in a wide array of drugs, including antimicrobial, anti-inflammatory, and anti-cancer agents. hilarispublisher.comvu.nl The sulfonamide moiety is known to be a zinc-binding group, which is particularly relevant for its inhibitory activity against metalloenzymes like carbonic anhydrases. nih.gov

Research has demonstrated that the sulfonamide group can form stabilizing through-space interactions with aromatic rings, which can influence the molecule's acidity and proton affinity. vu.nl Substituted sulfonamide derivatives are recognized as important pharmacophores with a broad spectrum of pharmaceutical applications, acting as antagonists for various receptors and inhibitors for several enzymes. hilarispublisher.com Combining the sulfonamide and N-heterocyclic pharmacophore groups in a single molecule is considered an effective strategy for developing broad-spectrum drugs. nih.gov The hybridization of benzene sulfonamides with other moieties, such as piperazine, has been investigated to create compounds with significant antioxidant and enzyme inhibitory potential. nih.gov

The piperazine ring is another vital component, frequently incorporated into drug molecules across a wide range of therapeutic areas. hilarispublisher.comnih.gov It is considered a privileged structure in drug discovery due to its impact on physicochemical properties, its structural characteristics, and its synthetic accessibility. nih.govnih.gov

The nitrogen atoms within the piperazine ring play a crucial role in biological interactions. hilarispublisher.comresearchgate.net The basicity of these nitrogen atoms can significantly influence the selectivity and potency of the compound towards its biological targets. hilarispublisher.com The piperazine moiety can serve as a basic and hydrophilic group to optimize pharmacokinetic properties or act as a scaffold to correctly orient other pharmacophoric groups for interaction with target macromolecules. nih.gov The incorporation of a piperazine moiety into a lead compound can enhance its biological activity. researchgate.net For instance, modifications involving N-phenylpiperazine and N-benzylpiperazine have been shown to impact the anti-tumor activity of certain compounds. nih.gov

The substitution pattern on the benzene ring of the benzenesulfonamide (B165840) core significantly modulates the compound's biological activity. The position of substituents (ortho, meta, or para) can alter the electronic properties, conformation, and binding interactions of the molecule.

A study evaluating the effects of various benzenesulfonamide derivatives on cardiovascular parameters found that the nature and position of substituents were critical. researchgate.net For example, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a notable ability to decrease perfusion pressure and coronary resistance in a time-dependent manner, outperforming other tested derivatives. researchgate.net This suggests that a para-substituted aminoethyl group confers favorable activity for this specific biological effect. In contrast, compounds with different substitution patterns, such as 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide, showed less significant effects. researchgate.net

The following table summarizes the observed effects of different substitution patterns on the benzene ring from a specific study on perfusion pressure.

| Compound Name | Substitution Pattern | Observed Effect on Perfusion Pressure |

| Benzenesulfonamide | Unsubstituted | Baseline |

| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 2,5-dichloro, N-para-nitrophenyl | Less effective decrease |

| 2-Hydrazinocarbonyl-benzenesulfonamide | ortho-hydrazinocarbonyl | Less effective decrease |

| 4-(2-Amino-ethyl)-benzenesulfonamide | para-(2-aminoethyl) | Significant time-dependent decrease |

| 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | para-ureido-nitrophenyl | Less effective decrease |

| Data derived from a study on an isolated rat heart model. researchgate.net |

Influence of Linker Chemistry and Scaffold Modifications

Beyond the core pharmacophore, modifications to linker regions and the incorporation of additional scaffolds are key strategies in the molecular design of this compound derivatives. These modifications can fine-tune the compound's properties to improve potency, selectivity, and pharmacokinetic profiles.

In studies on disubstituted piperazine derivatives, elongating the alkyl tether (the linker) was found to improve selectivity for certain receptors. nih.gov The length of the spacer between a central piperazine core and a terminal phenyl ring has been shown to be an important factor influencing biological activity. researchgate.net The basicity of the piperazine nitrogen can also be affected by the linker chemistry; for instance, the pKa of the piperazine ring is influenced by nearby chemical groups, and slight modifications in the linker can alter the desired protonation state of the molecule at physiological pH. semanticscholar.org

Incorporating additional heterocyclic moieties into the this compound scaffold is a common and effective strategy to explore new chemical space and enhance biological activity. nih.gov Fusing or linking different heterocyclic systems can result in hybrid molecules with novel or improved pharmacological profiles. hilarispublisher.com

Imidazo[1,2-b]pyridazine (B131497): The synthesis of new sulfonamide derivatives containing both a piperazine ring and an imidazo[1,2-b]pyridazine moiety has been reported. hilarispublisher.comresearchgate.net This combination aims to leverage the biological activities associated with both heterocyclic systems. hilarispublisher.com

Triazines: Benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties have been developed as potent and selective inhibitors of certain carbonic anhydrase isoforms. nih.govmdpi.com The introduction of amino acid conjugates to these triazinyl-substituted benzenesulfonamides can enhance polarity and further modulate activity. mdpi.com

Benzimidazoles and Benzothiazoles: Derivatives incorporating a benzimidazole (B57391) ring have been synthesized and investigated for their antioxidant properties. researchgate.net Similarly, the optimization of 2-piperazinyl-benzothiazole derivatives has led to the discovery of potent and selective agonists for specific nuclear receptors. nih.gov

Rational Design Principles for Optimized Molecular Interactions

The design of novel therapeutic agents from a lead compound like this compound involves a systematic exploration of its chemical space. Key principles such as molecular hybridization, scaffold hopping, and bioisosteric replacement are employed to fine-tune the molecule's steric, electronic, and physicochemical properties for improved target binding and pharmacokinetic characteristics.

Molecular hybridization involves the covalent linking of two or more pharmacophores—distinct substructures with known biological activities—to create a single hybrid molecule with a potentially synergistic, additive, or novel therapeutic profile. mdpi.com This strategy is particularly effective for designing multifunctional drug candidates that can interact with multiple biological targets. mdpi.commdpi.com

In the context of the benzenesulfonamide-piperazine scaffold, hybridization has been explored to generate compounds with diverse biological activities. For instance, a study focused on synthesizing novel benzenesulfonamide-piperazine hybrid compounds investigated their potential as antioxidant and enzyme inhibitors. nih.gov By combining the benzenesulfonamide moiety, a known pharmacophore in many clinically used drugs, with various substituted piperazines, researchers developed derivatives with significant inhibitory potencies against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov

Another application of this strategy is the development of antitubercular agents. Researchers have synthesized hybrids coupling benzhydryl piperazine with nitrobenzenesulfonamide. nih.gov This design leveraged the lipophilic nature of the sulfonamide group to potentially enhance activity against Mycobacterium tuberculosis. The study found that hybrids featuring a dinitro-substituted benzenesulfonamide group showed a marked increase in anti-TB activity. nih.gov Similarly, tri-aryl imidazole-benzenesulfonamide hybrids have been designed as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with tumors. mdpi.com

Scaffold hopping is a drug design strategy used to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. niper.gov.innih.gov This approach is valuable for navigating beyond existing patent landscapes and for overcoming issues related to the physicochemical or pharmacokinetic properties of the original scaffold. niper.gov.in The process can range from minor modifications, such as replacing a carbon atom with a heteroatom in a ring system, to a complete redesign of the molecular backbone that preserves the spatial arrangement of key interacting groups. nih.gov For example, scaffold hopping from an indole (B1671886) to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2 proteins from a selective MCL-1 inhibitor. rsc.org

Bioisosteric replacement is a related and often integral part of scaffold hopping. It involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This tactic can be used to modulate potency, alter selectivity, reduce toxicity, and improve metabolic stability or solubility. cambridgemedchemconsulting.comnih.gov

Common bioisosteric replacements for the benzene ring in the this compound scaffold could include heteroaromatic rings like pyridine, thiophene, or pyrimidine, or even saturated bioisosteres like 2-oxabicyclo[2.2.2]octane to increase water solubility and metabolic stability. cambridgemedchemconsulting.comenamine.net The sulfonamide group itself is often considered a useful bioisostere of a phenol (B47542) group. nih.gov The thoughtful application of these principles allows medicinal chemists to systematically modify the lead structure to address specific developability challenges. nih.gov

The targeted design of derivatives of the this compound scaffold has led to the identification of compounds with specific and potent biological activities. By systematically altering substituents on both the benzene and piperazine rings, researchers have been able to establish clear structure-activity relationships.

For example, in the pursuit of enzyme inhibitors, a series of benzenesulfonamide-piperazine hybrids were synthesized and evaluated. The study revealed that specific substitutions were crucial for activity against different enzymes. As shown in the table below, compounds exhibited varying IC₅₀ values against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, highlighting how minor structural changes can modulate biological targets. nih.gov

Another study focused on developing α-amylase inhibitors for potential application in type-II diabetes. A series of piperazine sulfonamide analogs were synthesized and showed a range of inhibitory activity. nih.gov The most potent compounds had IC₅₀ values comparable to the standard drug acarbose, demonstrating the effectiveness of this scaffold for this particular target. nih.gov The structure-activity relationship established that certain substituents on the benzenesulfonamide ring were critical for high potency. nih.gov

Furthermore, research into anticancer agents has shown that substitutions on the benzenesulfonamide ring of piperazine-containing molecules can significantly impact cytotoxicity. For instance, a 4-chloro substitution on the benzene ring was found to be effective, whereas other substituents like hydrogen, methyl, or methoxy (B1213986) groups led to a significant reduction in activity. nih.gov

These examples underscore the power of rational design in tailoring the biological activity of the this compound scaffold to achieve desired therapeutic outcomes.

Table 1: Enzyme Inhibitory Activities of Selected Benzenesulfonamide-Piperazine Hybrid Compounds nih.gov

Table 2: α-Amylase Inhibitory Activity of Selected Piperazine Sulfonamide Analogs nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands like derivatives of 2-(piperazin-1-yl)benzene-1-sulfonamide interact with their target enzymes and receptors at a molecular level.

Ligand-Protein Interaction Analysis with Target Enzymes and Receptors

Molecular docking studies have been pivotal in analyzing the interactions between benzenesulfonamide-piperazine derivatives and their biological targets, most notably carbonic anhydrases (CAs) and the MDM2 protein.

In studies involving carbonic anhydrase IX (CAIX), a tumor-associated isoform, derivatives were observed to bind deep within the active site. The sulfonamide group is crucial for this interaction, with the deprotonated nitrogen atom coordinating with the zinc ion present in the active site of all CAs. acs.org This interaction is a hallmark of sulfonamide-based CA inhibitors. Further stabilization of the ligand-protein complex is achieved through a network of hydrogen bonds. For instance, the sulfonamide group often forms hydrogen bonds with the backbone NH moiety of Threonine 199. tsijournals.com In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, hydrogen bonds were formed with several key residues in the CAIX active site, including Arg6, Trp9, Asn66, His68, and Thr201, among others. nih.gov

Similarly, in the context of the MDM2 protein, a negative regulator of the p53 tumor suppressor, docking studies revealed that the 2-(4-phenylpiperazin-1-yl)-1,3,5-triazine fragment of certain benzenesulfonamide (B165840) derivatives fits into a hydrophobic binding pocket. nih.gov This pocket is lined with amino acid residues such as Met62, Leu54, Val93, and Gly58, and the interactions with these residues are critical for the inhibitory activity of the compounds. nih.gov

The table below summarizes key interacting residues for benzenesulfonamide-piperazine derivatives with their respective protein targets as identified in molecular docking studies.

| Target Protein | Interacting Residues | Reference |

| Carbonic Anhydrase IX (CAIX) | Zn²⁺, Thr199, Arg6, Trp9, Asn66, His68, Thr201 | acs.orgtsijournals.comnih.gov |

| MDM2 | Met62, Leu54, Val93, Gly58 | nih.gov |

Binding Energy Calculations and Affinity Prediction

Binding energy calculations are a critical component of molecular docking studies, providing a quantitative estimate of the binding affinity between a ligand and its target. These calculations help in ranking potential drug candidates and predicting their potency. For a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting CAIX, docking studies revealed binding affinities ranging from -7.39 kcal/mol to -8.61 kcal/mol. nih.gov In another study on benzenesulfonamide derivatives containing a thiazolidinone moiety, the docking scores against hCA IX were also determined and found to have a correlation with the experimentally determined IC₅₀ values. nih.govresearchgate.net

The following table presents the predicted binding affinities for a selection of benzenesulfonamide derivatives against their target proteins.

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 | nih.gov |

| Benzenesulfonamide-thiazolidinone derivatives | Human Carbonic Anhydrase IX (hCA IX) | Correlated with IC₅₀ values | nih.govresearchgate.net |

| Quinolone Analogues | DNA Gyrase | -18.8 to -26.8 | semanticscholar.org |

Conformational Analysis within Binding Pockets

Conformational analysis investigates the three-dimensional arrangement of a ligand when it is bound within the active site of a protein. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site. mdpi.com For sulfonamide-based inhibitors, the orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature. researchgate.net

Docking studies have shown that within the active site of CAIX, the benzenesulfonamide group of inhibitors binds deeply to the zinc ion. acs.org The piperazine (B1678402) linker and other substituents then orient themselves to occupy adjacent hydrophobic and hydrophilic pockets, thereby maximizing favorable interactions. nih.gov The rigidity of the sulfonamide functional group can favor certain conformations, which is an important consideration in drug design. researchgate.net Molecular dynamics simulations have been used to assess the structural stability of these ligands within the protein-binding site, confirming that they maintain a stable conformation throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various series of benzenesulfonamide derivatives to predict their biological activities, such as anticancer and enzyme inhibitory effects. nih.govnih.gov These models are typically generated using multiple linear regression (MLR) or other statistical techniques to correlate molecular descriptors with biological data (e.g., IC₅₀ values). nih.gov

For a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, statistically significant QSAR models were developed that could explain 75–86% of the variability in their cytotoxic activity against different cancer cell lines. nih.gov The predictive ability of these models was validated using cross-validation techniques, indicating their usefulness in forecasting the antitumor activity of new sulfonamides. nih.gov Similarly, QSAR models for benzenesulfonamides incorporating cyanoacrylamide moieties as CAIX and CAXII inhibitors have shown good predictive ability.

The robustness of a QSAR model is often evaluated by several statistical parameters, as shown in the table below for a model predicting the anticancer activity of a series of benzenesulfonamide derivatives. unair.ac.id

| Statistical Parameter | Value |

| n (number of compounds) | 11 |

| r (correlation coefficient) | 0.921 |

| R² (coefficient of determination) | 0.849 |

| Q² (cross-validated R²) | 0.61 |

| F (F-test value) | 13.096 |

| Sig (Significance) | 0.003 |

Correlation of Physicochemical Descriptors with Biological Outcomes

A key aspect of QSAR modeling is the identification of physicochemical descriptors that are significantly correlated with the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. nih.gov

In QSAR studies of benzenesulfonamide derivatives, various descriptors have been found to be important for their biological activity. For instance, in a study on the anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, key molecular descriptors influencing their activity were identified using Orthogonal Projections to Latent Structure (OPLS) models. nih.gov For another series of benzenesulfonamides with antitumor activity, descriptors such as the number of oxygen atoms (a_nO), a descriptor related to van der Waals surface area and lipophilicity (SlogP_VSA5), and an adjacency and distance matrix descriptor (SMR_VSA0) were found to be highly correlated with the cytotoxic activity. nih.gov

The heat of formation, molecular weight, and total energy have also been identified as important descriptors in QSAR models of sulfonamide inhibitors of carbonic anhydrase. tsijournals.com These findings provide valuable insights into the structural features that are critical for the biological activity of these compounds and can guide the design of new derivatives with improved potency.

Advanced Computational Techniques

Advanced computational methods offer deep insights into the molecule's intrinsic properties and its dynamic behavior in biological systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds in the aryl sulfonyl piperazine class, calculations are often performed using the B3LYP method with a 6-31G(d,p) basis set to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

DFT analysis elucidates the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mkjc.in A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron to a higher energy state. researchgate.netresearchgate.net Studies on related sulfonamide derivatives use DFT to understand intramolecular charge transfer and energies of stabilization through Natural Bond Orbital (NBO) analysis. researchgate.net These calculations help to explain the relationship between the molecular structure of sulfonamides and their potential biological activity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. mkjc.innih.gov It helps to identify the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with biological targets. researchgate.net The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov

For aryl sulfonyl piperazine derivatives, MEP analyses consistently show that the most negative potential is localized over the electronegative oxygen and nitrogen atoms of the sulfonamide group. researchgate.netresearchgate.net Conversely, the regions of positive potential are typically found around the hydrogen atoms. researchgate.net This charge distribution profile for "this compound" would suggest that the sulfonamide moiety is a primary site for forming hydrogen bonds and other electrostatic interactions with receptor sites. mkjc.in

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the stability of a ligand-receptor complex and to gain a deeper understanding of the molecular interactions that govern binding. mdpi.comijpsdronline.com For sulfonamide derivatives, simulations are often run for periods up to 100 nanoseconds to observe the conformational changes and stability of the compound within a protein's active site. mdpi.comrsc.org

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). mdpi.com A low and stable RMSD value for the ligand-protein complex over the simulation time indicates that the system has reached equilibrium and the ligand is stably bound. mdpi.comrsc.org RMSF analysis helps to identify which parts of the protein or ligand are flexible or rigid. rsc.org These simulations provide crucial insights into the dynamic behavior of the ligand-target system, which cannot be obtained from static docking studies alone. mdpi.comrsc.org

In Silico Assessment of Theoretical Molecular Properties

In silico tools are widely used to predict the pharmacokinetic properties and drug-likeness of compounds, helping to identify promising candidates and flag potential issues early in the drug discovery pipeline.

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. Computational models can predict these properties based on the molecule's structure. For sulfonamide and piperazine-containing compounds, parameters such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to estimate properties like gastrointestinal absorption and blood-brain barrier (BBB) permeability. researchgate.netresearchgate.netnih.gov Online servers and specialized software are often used for these predictions. semanticscholar.org Studies on similar heterocyclic sulfonamides have shown predictions of high gastrointestinal absorption and non-permeability across the BBB, which are often desirable traits for peripherally acting drugs. nih.gov

| ADME Property | Predicted Value/Characteristic |

|---|---|

| Molecular Weight (g/mol) | ~241.31 |

| LogP (Octanol/Water Partition) | Low to Moderate |

| Topological Polar Surface Area (TPSA) | High |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Gastrointestinal (GI) Absorption | Predicted to be High |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be Low |

Drug-likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely orally active drug. A common framework for evaluating drug-likeness is Lipinski's Rule of Five. nih.gov Compounds that comply with these rules are considered more likely to have good oral bioavailability. Other metrics, such as the Quantitative Estimate of Drug-likeness (QED), provide a score from 0 to 1, with higher scores indicating greater drug-likeness. nih.gov

| Lipinski's Rule of Five Parameter | Guideline |

|---|---|

| Molecular Weight | ≤ 500 Da |

| LogP | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For the benzene (B151609) sulfonamide series, a significant challenge identified in hit-to-lead optimization programs is that potency can be strongly dependent on lipophilicity. rsc.org This can lead to poor pharmacokinetic profiles, making it difficult to identify suitable orally available candidates. rsc.org Computational studies guide this optimization process by predicting how structural modifications will affect both target binding and ADME properties, helping to design new analogues with a more balanced profile. nih.gov

Role As a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with identifying a "hit" compound from a screening campaign, which is then developed into a more potent and selective "lead" compound. Lead optimization is the subsequent iterative process of refining this lead's chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). patsnap.com

The 2-(piperazin-1-yl)benzene-1-sulfonamide scaffold is highly amenable to this process. Medicinal chemists can systematically modify three key regions of the molecule:

The Piperazine (B1678402) Ring: The secondary amine on the piperazine ring provides a convenient handle for introducing a wide variety of substituents. This allows for probing interactions with the target protein and optimizing properties like potency and solubility.

The Benzene (B151609) Ring: Substituents can be added to the aromatic ring to alter electronic properties and create additional binding interactions.

The Sulfonamide Group: While often essential for activity (e.g., binding to a zinc ion in an enzyme's active site), the sulfonamide nitrogen can sometimes be substituted to modulate acidity and membrane permeability.

An example of a lead optimization campaign starting from a related benzene-disulfonamide core illustrates this process. In the search for inhibitors of oxidative phosphorylation, an initial hit was identified and systematically modified. As shown in the table below, changes to different parts of the molecule led to significant improvements in potency, measured by the half-maximal inhibitory concentration (IC50). nih.gov For instance, modifying the core motif and replacing a metabolically vulnerable ethyl ester with bioisosteric replacements like an oxadiazole ring dramatically improved activity and stability. nih.gov

| Compound | Modification vs. Lead Compound | Biological Activity (IC50 in MIA PaCa-2 cells) |

|---|---|---|

| Lead Compound (2) | Initial hit with ethyl ester moiety | > 10 µM |

| Compound 51 | Optimization of amide series with piperidine (B6355638) linker | 0.07 µM |

| Compound 53 | Bioisosteric replacement of ester with 3-isopropyl-1,2,4-oxadiazole | 0.05 µM |

This systematic approach, typical in hit-to-lead optimization programs, highlights how the modular nature of scaffolds like this compound is leveraged to develop potent and drug-like candidates. rsc.org

Development of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used to study and manipulate biological systems. rsc.org They are essential tools in chemical biology for identifying protein functions, validating drug targets, and elucidating cellular pathways. An effective chemical probe must exhibit high potency and selectivity for its intended target.

The this compound scaffold serves as an excellent starting point for creating such probes. Once a potent and selective inhibitor for a specific target is developed through lead optimization, it can be converted into a chemical probe by attaching a reporter tag. Common modifications include:

Affinity-based probes: Incorporating a reactive group that can form a covalent bond with the target protein, allowing for its isolation and identification.

Fluorescent probes: Attaching a fluorophore to the scaffold to enable visualization of the target's location and dynamics within cells using microscopy techniques.

Biotinylated probes: Adding a biotin (B1667282) tag, which allows for the capture and purification of the target protein and its binding partners using streptavidin-coated beads.

The synthetic tractability of the piperazine ring is particularly advantageous for this purpose, providing a straightforward site for attaching linkers and reporter groups without disrupting the core interactions required for target binding. rsc.org

Contribution to the Discovery of Novel Pharmacological Tools

The versatility of the this compound scaffold has led to the discovery of numerous novel pharmacological tools that inhibit a wide range of biological targets. By modifying the core structure, researchers have developed potent and selective inhibitors for various enzymes, contributing significantly to the understanding and potential treatment of different diseases.

Notable examples include:

Carbonic Anhydrase (CA) Inhibitors: The benzenesulfonamide (B165840) moiety is a classic zinc-binding pharmacophore for CAs. Using SLC-0111, a related compound, as a lead, novel benzenesulfonamide-piperazine derivatives have been designed as potent inhibitors of tumor-associated CA isoforms IX and XII, which are targets for cancer therapy. nih.gov

Histone Deacetylase (HDAC) Inhibitors: Derivatives incorporating a benzimidazole (B57391) group attached to the piperazine have been identified as selective inhibitors of HDAC6 over HDAC1. nih.gov These compounds provide valuable tools for studying the specific roles of HDAC isoforms in cancer.

Cholinesterase Inhibitors: Hybrid molecules containing the benzenesulfonamide-piperazine core have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

The diverse enzyme inhibitory profiles of compounds derived from this scaffold are summarized in the table below.

| Derivative Class | Target Enzyme | Reported Activity (IC50 or Ki) | Reference |

|---|---|---|---|

| Hydroxyimine-tethered benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | 43 nM (Ki) | nih.gov |

| Hydroxyimine-tethered benzenesulfonamides | Carbonic Anhydrase XII (hCA XII) | 5 nM (Ki) | nih.gov |

| Benzimidazolyl-piperazinylsulfonyl benzenecarbohydroxamic acids | Histone Deacetylase 6 (HDAC6) | 0.1–1.0 µM (IC50) | nih.gov |

| Benzenesulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | 1.003 mM (IC50) | nih.gov |

| Benzenesulfonamide-piperazine hybrids | Butyrylcholinesterase (BChE) | 1.008 mM (IC50) | nih.gov |

| Benzenesulfonamide-piperazine hybrids | Tyrosinase | 1.19 mM (IC50) | nih.gov |

Application in Combinatorial Chemistry and Compound Library Design

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity, accelerating the drug discovery process. lookchem.com The this compound scaffold is ideally suited for this approach due to its multiple points of diversification.

The piperazine-2-carboxylic acid scaffold, a related structure, has been used to generate a 10,000-member library. 5z.com The two amine groups of the piperazine ring can be orthogonally protected, allowing for selective functionalization at each position. This enables the creation of two distinct sub-libraries from a single core. 5z.com Similarly, for this compound, chemists can:

Vary the substituent on the free piperazine nitrogen: A diverse set of building blocks (e.g., carboxylic acids, isocyanates, aldehydes) can be reacted at this position.

Vary the substitution pattern on the aromatic ring: Starting from different substituted 2-fluorobenzenesulfonamides, a variety of functional groups can be introduced around the ring.

Modify the sulfonamide: The sulfonamide nitrogen can be alkylated or acylated to further increase library diversity.

By combining a set of building blocks at each of these positions in a matrix-like fashion, vast libraries of unique compounds can be generated efficiently using either solid-phase or solution-phase synthesis techniques. 5z.comcrsubscription.com These libraries, often available from commercial vendors, serve as a rich source for high-throughput screening campaigns to identify new hit compounds. chemdiv.comencyclopedia.pub

Comparison with Other Established Sulfonamide and Piperazine Scaffolds

The strength of the this compound scaffold lies in the synergistic combination of its two core components. To appreciate its value, it is useful to compare it with scaffolds that contain only one of these moieties or related bioisosteric replacements.

Sulfonamide Scaffolds: Simple benzenesulfonamides are well-established inhibitors of enzymes like carbonic anhydrases. nih.gov However, they often lack the structural complexity needed for high selectivity or favorable pharmacokinetic properties. The addition of the piperazine ring provides a 3D structural element that can access deeper binding pockets and serves as a versatile linker to append other groups that can improve solubility, cell permeability, and target selectivity. nih.gov

Piperazine Scaffolds: Piperazine itself is a privileged structure found in countless drugs, particularly those targeting the central nervous system. nih.gov It is valued for its ability to improve aqueous solubility and its defined conformational properties. However, a simple piperazine often acts as a linker and requires additional pharmacophoric groups to confer biological activity. Combining it with the sulfonamide provides a potent, directed binding group, transforming the piperazine from a simple linker into part of a highly effective pharmacophore.

Comparison with Bioisosteres: In drug design, parts of a molecule are sometimes replaced with structurally different groups that retain similar biological activity (bioisosteres). For example, the benzoylpiperidine fragment has been explored as a potential bioisostere of the piperazine ring. nih.gov While such scaffolds can also lead to potent compounds, the this compound scaffold offers the distinct advantage of combining a classic metalloenzyme-targeting group (sulfonamide) with a moiety known to impart favorable drug-like properties (piperazine), making it a particularly powerful and versatile starting point in medicinal chemistry. nih.govnih.gov

Advanced Research Avenues and Future Directions

Exploration of Novel Biological Targets for Sulfonamide-Piperazine Derivatives

The inherent versatility of the sulfonamide-piperazine framework has encouraged researchers to investigate its activity against a wide array of biological targets beyond traditional applications. This exploration opens up potential therapeutic avenues for numerous complex diseases. The piperazine (B1678402) moiety, in particular, is a key scaffold for enhancing the druggability of compounds and is present in over 300 clinical drugs. nih.gov

Recent research has identified several promising, novel targets for derivatives of this structural class:

Enzyme Inhibition: A significant area of research involves the inhibition of various enzyme families.

Histone Deacetylases (HDACs): Certain 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid derivatives have been identified as selective inhibitors of HDAC6, with IC50 values ranging from 0.1 to 1.0 μM. nih.govplos.org This activity is being explored for its potential in cancer therapy. nih.gov

Carbonic Anhydrases (CAs): Novel sulfonamides incorporating piperazine and 1,3,5-triazine (B166579) motifs have been tested as inhibitors of physiologically relevant carbonic anhydrase isoforms, including the cytosolic hCA I, II, and the tumor-associated hCA IX. nih.gov

Cholinesterases and Tyrosinase: Hybrid compounds of benzenesulfonamide (B165840) and piperazine have demonstrated inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, suggesting applications in managing neurodegenerative diseases like Alzheimer's. nih.gov

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Piperazine sulfonamides have been specifically designed and synthesized as potent BACE1 inhibitors, which are a key target in Alzheimer's disease research. nih.gov

HIV-1 Protease: Through structure-based design, a novel bicyclic piperazine sulfonamide core was identified that demonstrated a 60-fold increase in HIV-1 protease binding affinity compared to previous compounds. nih.gov

Phosphoinositol 3-Kinase (PI3Kα): In the realm of oncology, sulfonamide-triazine hybrids have been evaluated for their anticancer properties, with some compounds showing moderate inhibitory activity against the PI3Kα enzyme. researchgate.netsemanticscholar.org

Receptor Modulation:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their potential to modulate PPARγ, a key target in the treatment of type 2 diabetes and metabolic syndrome. nih.gov

The table below summarizes some of the novel biological targets being explored for this class of compounds.

| Biological Target | Therapeutic Area | Example Derivative Class |

| Histone Deacetylase 6 (HDAC6) | Oncology | 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids nih.govplos.org |

| Carbonic Anhydrases (hCA I, II, IX) | Oncology, Glaucoma | Sulfonamide-piperazine-triazine hybrids nih.gov |

| Cholinesterases (AChE, BChE) | Neurodegenerative Diseases | Benzenesulfonamide-piperazine hybrids nih.gov |

| BACE1 | Neurodegenerative Diseases | Piperazine sulfonamides nih.gov |

| PPARγ | Metabolic Syndrome, Diabetes | N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamides nih.gov |

| HIV-1 Protease | Antiviral (HIV) | Bicyclic piperazine sulfonamides nih.gov |

| PI3Kα | Oncology | Sulfonamide-triazine hybrids researchgate.net |

Development of Advanced Analytical Techniques for Mechanistic Studies of 2-(Piperazin-1-yl)benzene-1-sulfonamide and its Metabolites (non-clinical)

A deeper understanding of the mechanism of action, structure-activity relationships (SAR), and metabolic fate of this compound and its derivatives relies on the application of sophisticated analytical techniques. These non-clinical studies are crucial for optimizing lead compounds and understanding their biological interactions.

Structural Elucidation and Confirmation: Standard techniques are routinely used to confirm the successful synthesis and structural integrity of new molecules. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and UV spectroscopy. mdpi.com Infrared (IR) spectroscopy and elemental analysis are also commonly employed to characterize novel derivatives. hilarispublisher.comnih.gov

Binding Mode and Interaction Analysis:

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural data of a ligand bound to its biological target. It has been instrumental in the design of piperazine sulfonamide inhibitors for targets like BACE1 and HIV-1 protease. nih.govnih.gov For instance, the crystal structure of an inhibitor bound to HIV-1 protease confirmed that the sulfonamide moiety directly hydrogen-bonded to the Ile50A and Ile50B residues of the enzyme, displacing a bridging water molecule. nih.gov

Molecular Docking: Computational docking studies are widely used to predict the binding modes and affinities of newly synthesized compounds. nih.gov These in silico methods allow researchers to visualize interactions between the inhibitor and the active site of the target protein, guiding further synthetic modifications. nih.govnih.gov Docking results are often correlated with experimental inhibitory assays to validate the computational models. nih.gov

Metabolic Profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of liquid chromatography for separation and mass spectrometry for detection is a powerful tool for studying drug metabolism. nih.gov In vitro metabolic studies using techniques like LC-MS have been used to identify metabolic liabilities of piperazine sulfonamide derivatives, such as the susceptibility of the piperazine ring to oxidation. nih.gov This information is critical for designing more metabolically stable analogues.

The following table highlights key analytical techniques and their applications in the non-clinical study of these compounds.

| Technique | Application | Key Insights |

| NMR Spectroscopy | Structural confirmation of synthesized compounds | Verification of chemical structure and purity mdpi.com |

| Mass Spectrometry | Molecular weight determination and structural analysis | Confirmation of molecular formula and identification of metabolites mdpi.comnih.gov |

| X-ray Crystallography | 3D structure of ligand-protein complexes | Precise binding orientation, key interactions with target residues nih.govnih.gov |

| Molecular Docking | Prediction of binding modes and affinities | Understanding structure-activity relationships, guiding rational drug design nih.govnih.gov |

| LC-MS | Separation and identification of metabolites | Elucidating metabolic pathways, identifying sites of metabolic instability nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the discovery and optimization of new drug candidates. researchgate.netmdpi.com These computational tools are particularly valuable for navigating the vast chemical space associated with the sulfonamide-piperazine scaffold.

The integration of AI and ML offers several advantages:

Accelerated Drug Design and Screening: AI-powered tools can perform virtual screening of massive chemical libraries at high speed, identifying potential therapeutic candidates much faster than traditional methods. researchgate.net ML models, such as Support Vector Machines (SVM) and Random Forest, are employed to predict the biological activity of compounds and classify their molecular properties based on existing data. mdpi.comnih.gov This allows researchers to prioritize which derivatives to synthesize and test.

Prediction of Molecular Properties: AI algorithms can predict crucial drug-like properties, including drug-target interactions, binding affinity, and potential toxicity. mdpi.com This predictive power helps in the early stages of design, allowing for the optimization of chemical structures to enhance efficacy and minimize undesirable effects. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up, ensuring they possess the necessary characteristics to interact with a specific biological target while avoiding known liabilities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML techniques are used to build robust QSAR models. For example, a random forest approach has been used to select molecular descriptors for sulfonamides to achieve high accuracy in predicting their prognostic effects. nih.gov

While challenges related to data quality and model interpretability remain, the application of AI and ML is streamlining the end-to-end drug development process for complex scaffolds like sulfonamide-piperazines. researchgate.netmdpi.com

| AI/ML Application | Description | Impact on Sulfonamide-Piperazine Research |

| Virtual Screening | High-throughput computational screening of compound libraries against a biological target. researchgate.net | Rapidly identifies promising sulfonamide-piperazine derivatives for synthesis and testing. |

| Predictive Modeling (e.g., SVM, Random Forest) | Using algorithms to predict biological activity, toxicity, or other properties based on chemical structure. nih.gov | Prioritizes candidates with higher predicted efficacy and better safety profiles. |

| De Novo Design | Generative models that create novel molecular structures with desired properties. researchgate.net | Designs new, optimized sulfonamide-piperazine scaffolds tailored to specific targets. |

| QSAR Analysis | Correlating chemical structure with biological activity to guide compound optimization. | Refines derivatives to improve potency and selectivity. |

Sustainable and Scalable Synthesis of Complex Sulfonamide-Piperazine Structures

As research progresses, the demand for efficient, environmentally friendly, and scalable methods for synthesizing complex sulfonamide-piperazine derivatives increases. The focus is shifting towards "green chemistry" principles and innovative synthetic strategies to overcome the challenges associated with traditional methods.

One of the challenges in functionalizing piperazines is the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity. mdpi.com Modern synthetic chemistry is addressing these issues through several approaches:

Efficient Coupling Reactions: A common and efficient method for synthesizing these compounds involves the reaction of a piperazine derivative with a corresponding sulfonyl chloride in a suitable solvent like dichloromethane (B109758), often in the presence of a base such as triethylamine (B128534). mdpi.comhilarispublisher.com

Stepwise Nucleophilic Substitution: For more complex structures, such as those involving a triazine core, a stepwise nucleophilic substitution of chlorine atoms from a starting material like cyanuric chloride can be employed to build the final molecule in a controlled manner. nih.gov

Direct C-H Functionalization: A significant advancement is the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine core. mdpi.com Photocatalytic strategies, in particular, have enabled the rational design of powerful synthetic methods for direct arylation, alkylation, and heteroarylation of the piperazine ring. These methods provide new avenues for creating structurally diverse and complex molecules that were previously difficult to access. mdpi.com

Optimized Large-Scale Synthesis: For promising drug candidates, medicinal chemistry routes are often optimized for large-scale production. This can involve strategies like using an excess of one reagent (e.g., piperazine) to minimize the formation of undesired byproducts, thereby improving yield and purity on a larger scale. nih.gov

These advanced synthetic methodologies are crucial for expanding the accessible chemical space of sulfonamide-piperazine structures, enabling the synthesis of novel compounds for biological evaluation in a more sustainable and scalable fashion.

Multi-Target Ligand Design Based on the this compound Framework

Complex, multifactorial diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways. The traditional "one target, one drug" approach may be insufficient for these conditions. Consequently, the design of multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—represents a promising therapeutic strategy. researchgate.net The this compound framework is an excellent scaffold for developing such MTDLs. jneonatalsurg.com

The design strategy often involves a "framework combination approach," where pharmacophoric features of ligands for different targets are merged into a single molecular structure. researchgate.net

Key examples of this approach include:

Neurodegenerative Diseases: Due to the complex nature of Alzheimer's disease, MTDLs are highly sought after. Piperazine-based derivatives have been designed as dual inhibitors of key enzymes. researchgate.netjneonatalsurg.com For example, compounds have been developed to concurrently inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or AChE and β-amyloid aggregation. researchgate.netjneonatalsurg.com

Cardiovascular Disease: Some benzenesulfonamide derivatives have been investigated as dual inhibitors of angiotensin II AT1 and endothelin ETA receptors, both of which are involved in blood pressure regulation. cerradopub.com.br

The development of MTDLs based on the sulfonamide-piperazine scaffold offers a sophisticated approach to treating complex diseases by addressing their multifactorial nature with a single chemical entity.

| Derivative Class | Biological Targets | Potential Therapeutic Application |

| Piperazine-substituted Chalcones | MAO-B, AChE, BACE-1 | Neurological Disorders researchgate.net |

| Benzyl (B1604629) Piperazine Derivatives | AChE, β-Amyloid Aggregation | Alzheimer's Disease jneonatalsurg.com |

| Biphenyl Sulfonamides | Angiotensin II AT1 Receptor, Endothelin ETA Receptor | Hypertension cerradopub.com.br |

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(piperazin-1-yl)benzene-1-sulfonamide derivatives, and how is purity validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions where the piperazine moiety reacts with sulfonamide precursors. For example, derivatives like 2,6-dichloro-N-methyl-4-[3-(piperazin-1-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide are synthesized using published protocols involving coupling reactions under inert conditions . Purity is validated via LC-MS (to confirm molecular weight and absence of side products) and <sup>13</sup>C-NMR (to verify structural integrity and substituent positions) .

Q. Which analytical techniques are critical for characterizing this compound analogs?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C-NMR are essential for confirming substituent positions and piperazine ring conformation. For instance, <sup>13</sup>C-NMR peaks at δ 44.29 and 54.44 correspond to piperazine carbons .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns.

- HPLC/LC-MS: Ensures >95% purity by quantifying impurities .

Q. How can molecular docking tools like AutoDock Vina optimize the design of sulfonamide-based inhibitors?

Methodological Answer: AutoDock Vina predicts binding modes by calculating ligand-receptor affinity using a scoring function and multithreading for efficiency. For conserved binding sites (e.g., N-myristoyltransferase), grid maps are generated to assess interactions with key residues. Researchers should:

Prepare ligand and receptor files (PDBQT format).

Define docking grid dimensions around the active site.

Cluster results to identify dominant binding poses .

This method accelerates virtual screening by two orders of magnitude compared to older tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or crystallographic data for structurally similar sulfonamide derivatives?

Methodological Answer: Contradictions often arise from dynamic piperazine ring conformations or solvent-induced shifts. Strategies include:

- Variable Temperature NMR: Reduces signal broadening caused by ring puckering .

- Density Functional Theory (DFT) Calculations: Predicts stable conformers and compares theoretical/experimental spectra.

- Cocrystallization Studies: Resolves ambiguities by providing static structural snapshots (e.g., using X-ray diffraction) .

Q. What experimental and computational approaches enhance selectivity of this compound derivatives for conserved enzyme binding sites?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., halogenation at the benzene ring) to probe steric/electronic effects. For example, 2,6-dichloro derivatives show enhanced selectivity for N-myristoyltransferase over off-target kinases .

- Free Energy Perturbation (FEP) Simulations: Quantifies binding energy differences between target and homologous proteins.

- Alanine Scanning Mutagenesis: Identifies critical residues in the binding pocket for selective interactions .

Q. How can researchers address discrepancies between in silico docking predictions and in vitro binding assays for sulfonamide inhibitors?

Methodological Answer: Discrepancies may stem from solvent effects, protein flexibility, or protonation state mismatches. Mitigation strategies:

- Explicit Solvent Molecular Dynamics (MD): Simulates ligand-receptor interactions under physiological conditions.

- pH-Dependent Docking: Adjusts ligand protonation states to match assay conditions (e.g., physiological pH 7.4).

- SPR/Biacore Validation: Measures real-time binding kinetics to reconcile computational predictions .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies involving sulfonamide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.